Pentafluoroethanesulfonamide

描述

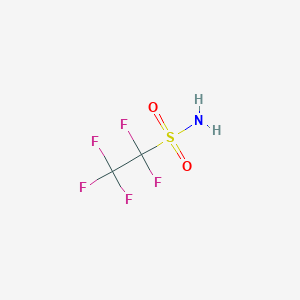

Pentafluoroethanesulfonamide is a useful research compound. Its molecular formula is C2H2F5NO2S and its molecular weight is 199.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (perfluoroethane sulfonamide, n=2). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that sulfonamides, a class of compounds to which pentafluoroethanesulfonamide belongs, typically target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, in general, are known to inhibit the activity of enzymes involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

Given its classification as a sulfonamide, it is likely that it interferes with the folate synthesis pathway in bacteria .

Result of Action

As a sulfonamide, it is expected to inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Like other chemicals, its activity and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .

生化分析

Biochemical Properties

Pentafluoroethanesulfonamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in glycolysis, leading to changes in energy production within the cell. Additionally, this compound can affect the expression of genes related to stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been shown to inhibit the activity of enolase, a key enzyme in the glycolytic pathway, by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in glycolytic flux and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. The threshold effects and toxic doses are critical for understanding the safe use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases and sulfonamide-binding proteins, which play roles in its metabolism. The compound can undergo hydrolysis, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic uses .

生物活性

Pentafluoroethanesulfonamide, commonly referred to as HFC-125, is a sulfonamide compound with significant implications in various biological contexts. This article delves into its biological activity, including its toxicological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which confers distinct chemical properties. Its molecular formula is C₂F₅NO₂S, and it is classified under the category of halogenated sulfonamides. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a compound of interest in both environmental and biological studies.

Toxicological Profile

Acute and Chronic Toxicity Studies

Research has shown that this compound exhibits a relatively low toxicity profile in animal studies. Acute exposure studies indicated that rats exposed to high concentrations (up to 800,000 ppm) displayed transient ataxic gait and abnormal respiration during exposure but did not exhibit mortality or long-term health effects post-exposure . Additionally, repeated exposure to 50,000 ppm over extended periods (up to 13 weeks) revealed no significant adverse effects on body weight, food consumption, or organ morphology .

Developmental Toxicity

In developmental toxicity studies involving pregnant rats and rabbits, exposure to concentrations as high as 50,000 ppm did not result in embryotoxic or teratogenic effects . These findings suggest that this compound may be safe for use in specific contexts where exposure levels can be controlled.

Table 1: Summary of Toxicological Studies on this compound

| Study Type | Exposure Concentration | Duration | Key Findings |

|---|---|---|---|

| Acute Toxicity | 800,000 ppm | 4 hours | Ataxic gait; no mortality |

| Chronic Toxicity | 50,000 ppm | 13 weeks | No significant adverse effects |

| Developmental Toxicity | 50,000 ppm | Gestation days 6-15 | No embryotoxic or teratogenic effects |

| Cardiac Sensitization | ≥100,000 ppm | N/A | Arrhythmias observed post-epinephrine challenge |

Case Study: Inhalation Exposure in Rats

A study assessed the inhalation toxicity of this compound in rats. The results indicated that while high concentrations led to transient neurological symptoms during exposure, recovery was rapid with no lasting health impacts observed post-exposure . This highlights the compound's potential safety profile when exposure is managed appropriately.

科学研究应用

Biochemical Applications

1. Enzyme Interactions:

Pentafluoroethanesulfonamide has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it can inhibit enolase, a key enzyme in glycolysis, by binding to its active site and preventing substrate binding. This inhibition results in decreased glycolytic flux and energy production within cells.

2. Cellular Effects:

Research indicates that this compound can alter cell signaling pathways and gene expression. It has been implicated in affecting the expression of genes related to stress responses and apoptosis. Additionally, studies have demonstrated its potential to influence cellular metabolism significantly.

3. Toxicological Studies:

Acute toxicity studies reveal that this compound exhibits relatively low toxicity levels in animal models. For instance, exposure to high concentrations (up to 800,000 ppm) resulted in transient effects such as ataxic gait but did not lead to mortality or long-term health issues . In developmental toxicity assessments involving pregnant rats and rabbits, no embryotoxic or teratogenic effects were observed at concentrations up to 50,000 ppm .

Environmental Applications

1. Bioremediation:

this compound's role as a per- and polyfluoroalkyl substance (PFAS) has implications for environmental bioremediation efforts. Research indicates that PFAS can hinder the bioremediation of co-contaminants such as trichloroethene (TCE), raising concerns about their environmental persistence and potential toxicity .

2. Chemical Stability:

The fluorinated structure of this compound enhances its stability against degradation in environmental settings. This property makes it a candidate for applications requiring long-lasting chemical performance.

Industrial Applications

1. Material Science:

Due to its unique properties, this compound is explored in materials science for developing advanced materials with specific chemical resistances. Its stability under extreme conditions makes it suitable for applications in aerospace and other industries requiring high-performance materials.

2. Pharmaceutical Development:

The compound's interaction with biological systems positions it as a potential candidate for drug development. Its ability to modulate enzyme activity could be harnessed for therapeutic purposes, particularly in targeting metabolic disorders.

Case Studies

-

Developmental Toxicity Study:

A study utilizing pregnant rats demonstrated that exposure to this compound at high concentrations did not lead to adverse developmental outcomes or teratogenic effects. This suggests potential safety for controlled uses in various applications . -

Enzyme Inhibition Research:

Investigations into the biochemical interactions of this compound revealed its capacity to inhibit key metabolic enzymes like enolase, providing insights into its potential therapeutic applications in metabolic regulation.

属性

IUPAC Name |

1,1,2,2,2-pentafluoroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5NO2S/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUKVMNUAQTMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)N)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460183 | |

| Record name | Perfluoroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78491-70-0 | |

| Record name | Perfluoroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying ionic conductivities of compounds containing pentafluoroethanesulfonamide?

A: Ionic conductivity is a crucial property for materials used in electrochemical applications like batteries, fuel cells, and sensors. The research papers provided [, , ] investigate the ionic conductivity of salts containing the this compound anion paired with various cations like trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, and tetra-n-pentylammonium. These studies aim to understand how the cation size and structure influence the mobility of ions within the material, ultimately affecting its ionic conductivity. These findings contribute to the development of more efficient electrolytes for electrochemical devices.

Q2: Can you explain the significance of the specific cations used in these studies and their impact on the properties of the ionic liquids?

A: The choice of cation significantly impacts the properties of the ionic liquid. In the provided research [, , ], varying the alkyl chain length and structure of the cations (trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, tetra-n-pentylammonium) allows researchers to investigate the relationship between cation size and ionic conductivity. Larger cations generally lead to lower ionic conductivity due to increased viscosity and decreased ion mobility. Understanding these relationships helps tailor the properties of ionic liquids for specific applications.

Q3: How does the paper on "Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides of the Azole Series" [] relate to the study of this compound?

A: While not directly investigating ionic conductivity, this paper [] explores the synthesis and characterization of various compounds containing the this compound group. These compounds belong to the azole series, known for their diverse biological activities. This research highlights the versatility of this compound as a building block for synthesizing compounds with potential applications beyond ionic liquids, potentially extending to pharmaceutical and materials science fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。